Cas no 115929-62-9 (3-Bromo-2,5-dimethoxyaniline)

3-Bromo-2,5-dimethoxyaniline is a brominated aniline derivative featuring methoxy substituents at the 2- and 5-positions of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty dyes. The presence of both bromine and methoxy groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures. Its electron-rich aromatic system and halogen functionality make it valuable for further functionalization. The compound is typically handled under standard laboratory conditions, with stability suitable for controlled synthetic applications. Proper storage in a cool, dry environment is recommended to maintain its integrity.
3-Bromo-2,5-dimethoxyaniline structure
3-Bromo-2,5-dimethoxyaniline structure
Product Name:3-Bromo-2,5-dimethoxyaniline
CAS No:115929-62-9
MF:C8H10BrNO2
MW:232.074501514435
MDL:MFCD12755177
CID:1094649
PubChem ID:11128158
Update Time:2025-06-25

3-Bromo-2,5-dimethoxyaniline Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-2,5-dimethoxyaniline
    • 3-bromo-2,5-dimethoxy-aniline
    • 2,5-Dimethoxy-3-bromoaniline
    • GPCODUGWJGGDIV-UHFFFAOYSA-N
    • 3-Bromo-2,5-dimethoxy-phenylamine
    • FCH1613789
    • AK149639
    • AX8286892
    • A928703
    • 115929-62-9
    • C71509
    • CS-0041799
    • DB-165385
    • MFCD12755177
    • DS-9174
    • Benzenamine, 3-bromo-2,5-dimethoxy-
    • AKOS022189248
    • SCHEMBL5035434
    • MDL: MFCD12755177
    • Inchi: 1S/C8H10BrNO2/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4H,10H2,1-2H3
    • InChI Key: GPCODUGWJGGDIV-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC(=C1OC)N)OC

Computed Properties

  • Exact Mass: 230.98949g/mol
  • Monoisotopic Mass: 230.98949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.5
  • XLogP3: 1.9

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3-Bromo-2,5-dimethoxyaniline; .
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3-Bromo-2,5-dimethoxyaniline Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:115929-62-9)3-Bromo-2,5-dimethoxyaniline
Order Number:A928703
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:55
Price ($):312.0
Email:sales@amadischem.com

Additional information on 3-Bromo-2,5-dimethoxyaniline

3-Bromo-2,5-Dimethoxyaniline: A Comprehensive Overview

3-Bromo-2,5-Dimethoxyaniline, also known by its CAS number 115929-62-9, is a versatile aromatic amine compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a bromine atom at the 3-position and methoxy groups at the 2 and 5 positions of the aniline ring. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable intermediate in organic synthesis.

The synthesis of 3-Bromo-2,5-Dimethoxyaniline typically involves multi-step reactions, often starting from aniline derivatives. The introduction of methoxy groups is achieved through nucleophilic aromatic substitution or other suitable methods, while bromination can be carried out using brominating agents under controlled conditions. The compound's stability and reactivity make it an ideal precursor for the preparation of more complex molecules, particularly in pharmaceutical and agrochemical industries.

Recent studies have highlighted the potential of 3-Bromo-2,5-Dimethoxyaniline in drug discovery. Researchers have explored its role as a building block for designing bioactive compounds with anti-inflammatory, antitumor, and antimicrobial properties. For instance, derivatives of this compound have shown promising results in inhibiting key enzymes involved in inflammatory pathways, suggesting its potential as a lead molecule for developing novel therapeutic agents.

In addition to its pharmaceutical applications, 3-Bromo-2,5-Dimethoxyaniline has found utility in materials science. Its ability to form stable aromatic systems makes it a candidate for synthesizing advanced materials such as conductive polymers and organic semiconductors. Recent advancements in this area have demonstrated that derivatives of this compound can enhance the electronic properties of materials, paving the way for their use in next-generation electronic devices.

The chemical properties of 3-Bromo-2,5-Dimethoxyaniline are well-documented. It is a crystalline solid with a melting point around 180°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its UV-Vis spectrum reveals strong absorption bands due to the conjugated aromatic system, which is further influenced by the electron-donating methoxy groups and the electron-withdrawing bromine atom.

Safety considerations are paramount when handling 3-Bromo-2,5-Dimethoxyaniline. While it is not classified as a hazardous material under standard conditions, proper precautions should be taken to avoid exposure. Storage in a cool, dry place away from incompatible substances is recommended to ensure stability and prevent degradation.

In conclusion, 3-Bromo-2,5-Dimethoxyaniline, with its CAS number 115929-62-9, stands out as a crucial intermediate in organic synthesis. Its diverse applications across pharmaceuticals, agrochemicals, and materials science underscore its importance in modern chemistry. As research continues to uncover new potentials for this compound, it is poised to play an even greater role in driving innovation across various industries.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:115929-62-9)3-Bromo-2,5-dimethoxyaniline
A928703
Purity:99%
Quantity:5g
Price ($):312.0
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